molecular formula C22H16O6 B3643772 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B3643772
M. Wt: 376.4 g/mol
InChI Key: RBKPXFCYZYWLHF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. Coumarin-based compounds are extensively investigated for their diverse pharmacological properties, including potential as anti-inflammatory agents, antibacterial applications, and antitumor activities . The core structure features a chromen-2-one (coumarin) scaffold substituted with a 4-methoxyphenyl group at the 4-position and a 2-furoate ester at the 7-position. This specific molecular architecture is characteristic of a class of compounds studied for their bioactive potential, where the coumarin core serves as a privileged structure for interaction with various biological targets . The 2-furoate moiety is a key functional group that can influence the compound's overall properties and reactivity . Researchers utilize this compound strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-18(27-22(24)19-4-3-11-26-19)10-9-16-17(12-20(23)28-21(13)16)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKPXFCYZYWLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin, followed by esterification with furoic acid. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furoate moiety, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: This compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 4-Butyl-6-Chloro-2-Oxo-2H-Chromen-7-Yl 2-Furoate (CAS 446279-69-2)

  • Structural Differences : The 4-position substituent is a butyl group instead of 4-methoxyphenyl, and a chlorine atom is present at position 4. The 2-furoate ester at position 7 is retained.
  • The chloro substituent could increase stability against metabolic degradation compared to methoxy groups .

B. 2-Oxo-4-Phenyl-2H-Chromen-7-Yl Acetate

  • Structural Differences : A phenyl group replaces the 4-methoxyphenyl substituent, and an acetate ester is present instead of 2-furoate.
  • Implications: The acetate ester is less sterically hindered than 2-furoate, which may influence reactivity in esterase-mediated hydrolysis.

C. 8-Formyl-4-Methyl-2-Oxo-2H-Chromen-7-Yl 4-Methylbenzenesulfonate

  • Structural Differences : A formyl group at position 8 and a sulfonate ester at position 7 distinguish this compound.
  • Implications : The sulfonate group enhances water solubility, while the formyl group introduces reactivity for further functionalization (e.g., Schiff base formation) .
Physicochemical Properties
Property Target Compound 4-Butyl-6-Chloro-2-Oxo-2H-Chromen-7-Yl 2-Furoate 2-Oxo-4-Phenyl-2H-Chromen-7-Yl Acetate
Molecular Weight (g/mol) ~424.4 (calculated) ~406.8 ~280.3
Key Substituents 4-Methoxyphenyl, 8-Methyl 4-Butyl, 6-Chloro 4-Phenyl
Ester Group 2-Furoate 2-Furoate Acetate
Lipophilicity (LogP)* High (predicted) Very High Moderate

*Estimated using fragment-based methods.

Biological Activity

The compound 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate (CAS No. 384362-18-9) is a derivative of the chromenone family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₉H₁₆O₆
  • Molecular Weight : 340.33 g/mol
  • IUPAC Name : {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
  • Structure : The compound features a chromenone backbone with a methoxyphenyl group and a furoate moiety, contributing to its biological properties.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of chromenone derivatives. The compound exhibits significant free radical scavenging activities, which can be attributed to its ability to donate electrons and stabilize free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are vital in treating Alzheimer's disease. The compound's structure suggests potential interactions that could lead to moderate inhibitory activity against these enzymes.
  • Cyclooxygenase (COX) : Preliminary studies indicate that derivatives of this compound may inhibit COX-2, an enzyme involved in inflammatory processes. This inhibition could position the compound as a candidate for anti-inflammatory therapies.
  • Lipoxygenases : The compound has shown activity against lipoxygenase enzymes, which are implicated in various inflammatory conditions. Its ability to modulate these pathways suggests potential therapeutic benefits in inflammatory diseases.

Cytotoxicity

Research has assessed the cytotoxic effects of the compound on cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicate that certain derivatives demonstrate significant cytotoxicity, which could lead to further exploration in anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between the compound and target enzymes at the molecular level. These studies reveal critical binding interactions that enhance understanding of the compound's biological mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineObserved EffectReference
Antioxidant-Free radical scavenging
Cholinesterase InhibitionAChE/BChEModerate inhibition
COX InhibitionCOX-2Moderate inhibition
Lipoxygenase InhibitionLOX-5/LOX-15Moderate inhibition
CytotoxicityMCF-7/Hek293-TSignificant cytotoxicity

Case Study: Inhibition of Cholinesterases

In one study, derivatives similar to 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate were tested for their ability to inhibit cholinesterases. The most potent compounds exhibited IC50 values comparable to established inhibitors like donepezil, indicating potential for therapeutic use in Alzheimer's disease management .

Case Study: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of chromenone derivatives, including our compound of interest. Results showed a significant reduction in inflammation markers in vitro, suggesting that these compounds could serve as effective anti-inflammatory agents .

Q & A

Basic Question: What are the recommended synthetic routes for 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves esterification of the parent hydroxycoumarin derivative with 2-furoyl chloride. A common method includes:

  • Reacting 7-hydroxy-4-(4-methoxyphenyl)-8-methylcoumarin with 2-furoyl chloride in anhydrous acetone or dichloromethane.
  • Using a base like potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group and drive the reaction to completion under reflux (60–80°C for 6–12 hours) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    Optimization tips : Monitor reaction progress using TLC, and adjust solvent polarity or temperature to improve yields. For scale-up, consider microwave-assisted synthesis to reduce reaction time .

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • UV-Vis : Confirm π→π* transitions in the coumarin core (λmax ~300–350 nm) .
    • NMR : Use ¹H/¹³C NMR to verify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography :
    • Employ SHELX (e.g., SHELXL for refinement) to resolve the crystal structure. Parameters like unit cell dimensions (e.g., orthorhombic Pbca space group) and anisotropic displacement ellipsoids should be analyzed .
    • Use WinGX for data visualization and generating ORTEP diagrams .

Advanced Question: How can researchers resolve contradictions in crystallographic data (e.g., bond lengths, angles) for this compound?

Answer:

  • Refinement strategies :
    • Use SHELXL to refine anisotropic displacement parameters and apply restraints/constraints for disordered regions .
    • Cross-validate data with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may explain deviations .
  • Data validation : Compare with structurally similar compounds (e.g., sulfonate esters like 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate) to benchmark bond lengths and angles .

Advanced Question: What mechanistic insights govern the reactivity of the 2-furoate group in substitution reactions?

Answer:

  • Hydrolysis studies :
    • The 2-furoate ester undergoes base-catalyzed hydrolysis (e.g., NaOH/EtOH) to form a carboxylic acid. Monitor via FT-IR (loss of ester C=O stretch at ~1750 cm⁻¹) .
  • DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in nucleophilic attacks. The electron-withdrawing nature of the coumarin carbonyl group directs reactivity at the C7 position .

Advanced Question: How does the choice of substituents (e.g., methoxy vs. sulfonate groups) impact regioselectivity in functionalization?

Answer:

  • Electrophilic substitution :
    • The methoxy group at C4 is electron-donating, directing electrophiles to the C5/C7 positions. Compare with sulfonate derivatives (e.g., 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate) where sulfonate groups increase electrophilicity at C8 .
  • Experimental validation : Use Hammett constants (σ) to predict substituent effects. For example, σₚ (methoxy) = -0.27 vs. σₚ (sulfonate) = +0.93, indicating opposing electronic influences .

Advanced Question: What methodologies ensure high purity and stability of this compound during long-term storage?

Answer:

  • Purity assessment :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .
    • DSC/TGA : Monitor thermal stability (decomposition onset >200°C indicates suitability for room-temperature storage) .
  • Storage conditions : Store in amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Pre-dry solvents (e.g., molecular sieves) during synthesis to avoid ester degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Reactant of Route 2
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4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

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